molecular formula C19H21F3N4 B2979201 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 2034610-34-7

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B2979201
CAS No.: 2034610-34-7
M. Wt: 362.4
InChI Key: HPKHRQWETWZKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a cyclopenta[c]pyridazine core with a piperazine ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves multiple steps. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction forms the cyclopenta[c]pyridazine core, which is then further functionalized to introduce the piperazine and trifluoromethylphenyl groups.

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine lies in its combination of the cyclopenta[c]pyridazine core with the piperazine and trifluoromethylphenyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4/c20-19(21,22)16-5-1-3-14(11-16)13-25-7-9-26(10-8-25)18-12-15-4-2-6-17(15)23-24-18/h1,3,5,11-12H,2,4,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKHRQWETWZKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.